N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine typically involves the reaction of thiazole derivatives with cyclobutylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions are conducted in polar solvents such as DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiazole derivatives with varied functional groups .
Scientific Research Applications
N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N2,N2-Bis(cyclopropylmethyl)thiazole-2,4-diamine
- N2,N2-Bis(cyclopentylmethyl)thiazole-2,4-diamine
- N2,N2-Bis(cyclohexylmethyl)thiazole-2,4-diamine
Uniqueness
N2,N2-Bis(cyclobutylmethyl)thiazole-2,4-diamine is unique due to its specific cyclobutylmethyl substituents, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C13H21N3S |
---|---|
Molecular Weight |
251.39 g/mol |
IUPAC Name |
2-N,2-N-bis(cyclobutylmethyl)-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C13H21N3S/c14-12-9-17-13(15-12)16(7-10-3-1-4-10)8-11-5-2-6-11/h9-11H,1-8,14H2 |
InChI Key |
IMETZSSERXMKED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN(CC2CCC2)C3=NC(=CS3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.